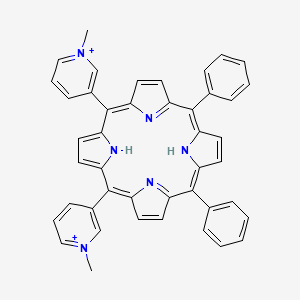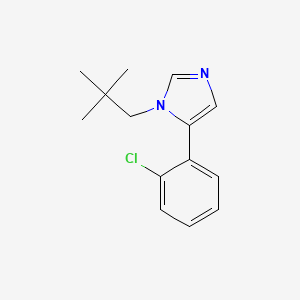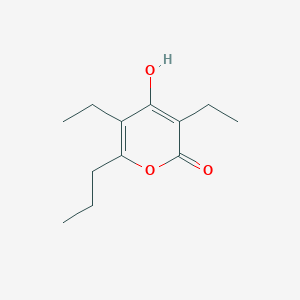
1-Methyl-1'-octyl-4,4'-bipyridin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride is a bipyridinium salt, a class of compounds known for their redox properties and applications in various fields such as electrochemistry, molecular machines, and supramolecular chemistry . This compound is characterized by the presence of two pyridine rings connected through a nitrogen atom, with methyl and octyl groups attached to the nitrogen atoms, and chloride ions as counterions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride typically involves the N-alkylation of 4,4’-bipyridine. The process can be carried out using alkyl halides in the presence of a base. For instance, the reaction of 4,4’-bipyridine with methyl iodide and octyl bromide in an appropriate solvent such as acetonitrile can yield the desired product .
Industrial Production Methods
Industrial production methods for bipyridinium salts often involve large-scale N-alkylation reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Redox Reactions: The compound can undergo reversible one- and two-electron reductions, which are accompanied by changes in its UV-vis absorption spectra.
Substitution Reactions: The bipyridinium core can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as sodium dithionite and oxidizing agents like potassium ferricyanide.
Substitution Reactions: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution at the bipyridinium core.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the bipyridinium salt can lead to the formation of radical cations and neutral bipyridine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride involves its redox properties. The compound can undergo reversible redox reactions, which allow it to act as an electron mediator in various chemical and biological processes. The molecular targets and pathways involved include electron transport chains and redox-active enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
1-Methyl-1’-octadecyl-4,4’-bipyridinium dichloride: Similar in structure but with a longer alkyl chain, this compound has different solubility and redox properties.
Uniqueness
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride is unique due to its specific alkyl chain length, which influences its solubility, redox potential, and interactions with other molecules. This makes it particularly useful in applications where these properties are critical .
Eigenschaften
CAS-Nummer |
116911-80-9 |
|---|---|
Molekularformel |
C19H28Cl2N2 |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
1-methyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C19H28N2.2ClH/c1-3-4-5-6-7-8-13-21-16-11-19(12-17-21)18-9-14-20(2)15-10-18;;/h9-12,14-17H,3-8,13H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
FXICXFQMTMXALB-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)



![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)



